2-(2-Thienyl)azetidine

Overview

Description

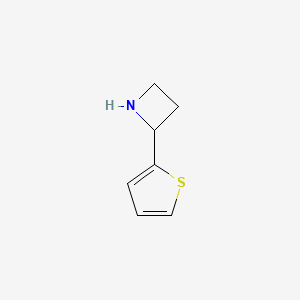

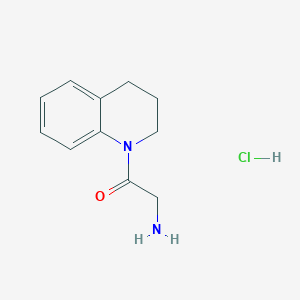

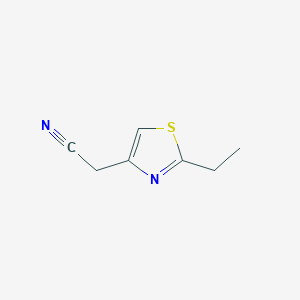

“2-(2-Thienyl)azetidine” is an organic compound that belongs to the class of azetidines. It has a CAS Number of 777886-76-7 and a molecular weight of 139.22 g/mol .

Molecular Structure Analysis

The molecular formula of “2-(2-Thienyl)azetidine” is C7H9NS. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Thienyl)azetidine” is 139.22 g/mol . The molecular formula is C7H9NS.Scientific Research Applications

Synthesis via Aza Paternò–Büchi Reactions

The aza Paternò–Büchi reaction is a [2 + 2] photocycloaddition reaction between an imine and an alkene component, which is an efficient way to synthesize functionalized azetidines. This reaction is significant for the synthesis of 2-(2-Thienyl)azetidine due to its efficiency in producing functionalized compounds .

Visible Light-Enabled Intramolecular Reactions

A mild and selective visible light-enabled intramolecular aza Paternò–Büchi reaction can yield bicyclic azetidines in high yields and diastereoselectivity. This method is particularly useful for creating complex molecular structures with 2-(2-Thienyl)azetidine .

Metalated Azetidines Applications

Metalated azetidines have been applied in various fields, including as intermediates in organic synthesis. The strain of the azetidine ring makes it reactive towards metalation, which can be leveraged in different synthetic applications .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization using azetidines has been developed, which allows for the modification of the azetidine ring at the C(sp3) position. This is crucial for diversifying the chemical structure and potential applications of 2-(2-Thienyl)azetidine .

Ring Opening with Carbon Nucleophiles

The strained ring of azetidines facilitates their opening with carbon nucleophiles. This reaction is important for further functionalization and derivatization of 2-(2-Thienyl)azetidine .

Polymer Synthesis

Azetidines have found application in polymer synthesis due to their unique reactivity and structural properties. The incorporation of 2-(2-Thienyl)azetidine into polymers could lead to materials with novel properties .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

For instance, azacitidine, a pyrimidine nucleoside analogue, has been found to target DNA methyltransferase, impairing DNA methylation .

Mode of Action

Azetidines in general have been shown to exhibit unique reactivity due to their ring strain . For example, azetidine-2-carboxylic acid, an analog of the amino acid proline, has been shown to inhibit the root growth of certain plants when misincorporated during protein biosynthesis .

Biochemical Pathways

For instance, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .

Pharmacokinetics

The pharmacokinetic properties of azetidines can be influenced by their ring strain and molecular rigidity .

Result of Action

Azetidines in general have been shown to have various applications, such as in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .

Action Environment

The reactivity of azetidines is known to be influenced by their ring strain, which can be triggered under appropriate reaction conditions .

properties

IUPAC Name |

2-thiophen-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDXALOYXTXLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655586 | |

| Record name | 2-(Thiophen-2-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienyl)azetidine | |

CAS RN |

777886-76-7 | |

| Record name | 2-(Thiophen-2-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)

![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)